Ethyl 4-(piperazine-1-sulfonyl)benzoate
Description
Chemical Identity and Structure
The unique identity of Ethyl 4-(piperazine-1-sulfonyl)benzoate is defined by its specific molecular formula and the spatial arrangement of its atoms. Its structure consists of a piperazine (B1678402) ring where one nitrogen atom is bonded to the sulfur atom of a sulfonyl group. This sulfonyl group is, in turn, attached to a benzene (B151609) ring at the para-position (position 4). The benzene ring also carries an ethoxycarbonyl group (-COOCH₂CH₃), forming an ethyl ester. The second nitrogen atom of the piperazine ring remains a secondary amine, providing a site for further functionalization.
The systematic IUPAC name for this compound is ethyl 4-(piperazin-1-ylsulfonyl)benzoate. It is cataloged under the CAS Registry Number 737812-97-4. This unique identifier ensures unambiguous identification in chemical databases and scientific literature.
Table 1: Identifiers for this compound
| Identifier Type | Identifier | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄S | ontosight.aichemicalbook.com |
| Molecular Weight | 298.36 g/mol | scbt.com |
| CAS Number | 737812-97-4 | bldpharm.com |
| IUPAC Name | ethyl 4-(piperazin-1-ylsulfonyl)benzoate | - |
| Alternate Name | 4-(Piperazine-1-sulfonyl)-benzoic acid ethyl ester | scbt.com |
Synthesis and Properties
The synthesis and characterization of the physicochemical properties of this compound are fundamental aspects of its study. These parameters are crucial for its application as a research chemical and synthetic intermediate.
The preparation of this compound can be approached through standard organic synthesis reactions. A common theoretical pathway involves a two-step process. The first step is the synthesis of the key intermediate, 4-(piperazine-1-sulfonyl)benzoic acid. This can be achieved by reacting piperazine with 4-(chlorosulfonyl)benzoic acid.
The second step is an esterification reaction. The resulting 4-(piperazine-1-sulfonyl)benzoic acid is reacted with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to yield the final product, this compound. ontosight.ai
Table 2: General Synthetic Route for this compound
| Step | Reaction | Key Reagents |
|---|---|---|
| 1 | Sulfonamide Formation | Piperazine, 4-(Chlorosulfonyl)benzoic acid |
| 2 | Fischer Esterification | 4-(Piperazine-1-sulfonyl)benzoic acid, Ethanol, Acid Catalyst (e.g., H₂SO₄) |
The physical and chemical properties of this compound dictate its handling, storage, and reactivity in further synthetic applications. While extensive experimental data is not widely published, key properties can be predicted or are available from chemical suppliers. These properties include its state at room temperature, melting point, boiling point, and solubility in various organic solvents. This information is essential for designing reaction conditions where this compound is used as a starting material.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄S | ontosight.aichemicalbook.com |
| Molecular Weight | 298.36 g/mol | scbt.com |
| Appearance | Data not widely available | - |
| Melting Point | Data not widely available | - |
| Boiling Point | Data not widely available | - |
| Solubility | Data not widely available | - |
The primary utility of this compound in academic research lies in its role as a versatile scaffold for the synthesis of novel organic compounds. The piperazine sulfonamide core is a recognized pharmacophore, and derivatives of this class are actively investigated for a range of potential biological activities.
Research into related structures suggests that the piperazine-1-sulfonyl moiety is a key component in the design of new therapeutic agents. For instance, various piperazine sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. tandfonline.com Studies on compounds like piperazine-citral sulfonyl derivatives have shown antibacterial efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Similarly, other complex piperazine derivatives containing a sulfonyl group have been investigated for potential anti-inflammatory and anticancer activities. ontosight.ai
Furthermore, the sulfonyl piperazine structure has been explored in the context of metabolic disorders. Certain derivatives have been studied for their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors, which is a target for the treatment of type 2 diabetes. mdpi.com
This compound serves as an ideal starting material for creating libraries of such compounds. The secondary amine of the piperazine ring can be readily functionalized through reactions like alkylation, acylation, or reductive amination. The ethyl ester group can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups. This synthetic flexibility allows researchers to systematically modify the structure and investigate the structure-activity relationships (SAR) of the resulting novel compounds.
Table 4: Summary of Investigated Activities in Related Piperazine Sulfonyl Derivatives
| Potential Therapeutic Area | Target/Activity | Source |
|---|---|---|
| Infectious Diseases | Antibacterial (including MRSA) | tandfonline.comnih.govresearchgate.net |
| Inflammation | Anti-inflammatory | ontosight.ai |
| Oncology | Anticancer | ontosight.ai |
| Metabolic Disorders | DPP-4 Inhibition (Antidiabetic) | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-piperazin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-2-19-13(16)11-3-5-12(6-4-11)20(17,18)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTOZEVPVNVAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthetic Routes to Ethyl 4-(piperazine-1-sulfonyl)benzoate
The direct construction of this compound can be approached through sulfonylation reactions, coupling with piperazine (B1678402) derivatives, or by modifying the benzoate (B1203000) functionality through esterification.
Strategies Involving Sulfonylation Reactions
A primary and efficient method for the synthesis of this compound involves the reaction of a pre-formed ethyl benzoate derivative bearing a sulfonyl chloride with piperazine. This reaction is a classic example of nucleophilic substitution at a sulfonyl center.
The key starting material for this approach is ethyl 4-(chlorosulfonyl)benzoate. In a typical procedure, this sulfonyl chloride is reacted with piperazine in a suitable solvent. To facilitate the reaction and neutralize the hydrochloric acid byproduct, a base is generally employed. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.
General Reaction Scheme:
Table 1: Typical Reaction Conditions for Sulfonylation of Piperazine
| Parameter | Condition | Rationale |
| Solvent | Polar aprotic (e.g., Dichloromethane, Acetonitrile) | Solubilizes reactants and facilitates the reaction without participating in it. |
| Base | Tertiary amines (e.g., Triethylamine) or inorganic bases (e.g., Potassium carbonate) | Scavenges the HCl generated during the reaction, driving the equilibrium towards the product. |
| Temperature | 0 °C to room temperature | The reaction is often initiated at a lower temperature to control the exothermic nature and then allowed to proceed at room temperature. |
| Stoichiometry | Excess piperazine may be used | Can act as both the nucleophile and the base, though a separate base is often preferred for better control. |
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the consumption of the starting materials. Upon completion, the product is typically isolated through an aqueous workup to remove the base and its salt, followed by extraction and purification, often by column chromatography or recrystallization.
Coupling Reactions with Piperazine Derivatives
Alternatively, the synthesis can be envisioned through the coupling of a pre-functionalized benzoic acid with piperazine, followed by esterification. However, the more direct approach involves coupling a benzoic acid derivative that already contains the sulfonyl group.
This strategy is conceptually similar to the sulfonylation described above, but the focus is on the formation of the C-N bond between the benzoate and piperazine moieties. While less common for this specific target, related syntheses of N-arylpiperazines are achieved through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) on activated aryl halides. In the context of this compound, the sulfonylation of piperazine is the more direct and widely applicable coupling method.
Esterification Approaches for the Benzoate Moiety
Another synthetic route involves the esterification of 4-(piperazine-1-sulfonyl)benzoic acid. This approach is particularly useful if the carboxylic acid precursor is more readily available or if the ester is not stable under the conditions required for the sulfonylation reaction.
The classic method for this transformation is the Fischer-Speier esterification. This involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester.
General Reaction Scheme:
Table 2: Common Conditions for Fischer-Speier Esterification
| Parameter | Condition | Purpose |
| Alcohol | Ethanol (in excess) | Acts as both the reactant and the solvent, driving the equilibrium towards the product side. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) | Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. |
| Temperature | Reflux | Increases the reaction rate and helps to remove the water byproduct azeotropically with the alcohol. |
The workup for this reaction typically involves neutralizing the acid catalyst with a weak base, such as sodium bicarbonate solution, followed by extraction of the ester into an organic solvent. The product is then purified by distillation or chromatography.
Synthesis of Key Precursors and Reaction Intermediates
The successful synthesis of this compound relies on the availability of key precursors, namely functionalized benzoate derivatives and the piperazine scaffold.
Preparation of Functionalized Benzoate Derivatives
The most critical precursor for the sulfonylation route is ethyl 4-(chlorosulfonyl)benzoate. This compound can be prepared from ethyl benzoate through an electrophilic aromatic substitution reaction with chlorosulfonic acid.
Reaction Scheme:
This reaction needs to be carried out under anhydrous conditions, as chlorosulfonic acid reacts violently with water. The reaction is typically performed at low temperatures to control its exothermic nature and to minimize the formation of side products.
Another important precursor is 4-(piperazine-1-sulfonyl)benzoic acid, which is required for the esterification route. This can be synthesized by the hydrolysis of the corresponding ethyl ester or by reacting 4-(chlorosulfonyl)benzoic acid with piperazine.
Synthesis of Piperazine Scaffolds
Piperazine is a commercially available and widely used heterocyclic compound. However, understanding its synthesis provides a complete picture of the chemical transformations involved. One common industrial method for the synthesis of piperazine involves the cyclization of ethanolamine (B43304) or the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849) at high temperatures and pressures. These processes yield a mixture of ethyleneamines, from which piperazine is separated.
For laboratory-scale synthesis, various methods have been developed, including the cyclization of N-(2-aminoethyl)ethanolamine or the reduction of pyrazine. The choice of method depends on the desired scale and the availability of starting materials.
Table 3: Selected Synthetic Methods for Piperazine
| Method | Starting Material(s) | Key Reaction Type |
| Dow Process | 1,2-Dichloroethane and Ammonia | Nucleophilic Substitution |
| Ethanolamine Process | Ethanolamine | Cyclization/Dehydration |
| Pyrazine Reduction | Pyrazine | Reduction |
The versatility of the piperazine ring allows for the synthesis of a wide array of derivatives, making it a valuable building block in medicinal chemistry.
Derivatization of Sulfonyl Chloride Intermediates
The synthesis of the core structure of this compound hinges on the formation of a sulfonamide bond. This is classically achieved through the derivatization of a sulfonyl chloride intermediate, namely 4-ethoxycarbonylbenzenesulfonyl chloride. This key intermediate is typically prepared from the corresponding aniline (B41778), ethyl 4-aminobenzoate.
The transformation of the aniline to the sulfonyl chloride can be accomplished via a Sandmeyer-type reaction. This process involves diazotization of the amino group with a nitrite (B80452) source in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst. This method allows for the isolation of the sulfonyl chloride, which serves as the electrophilic partner for the subsequent sulfonamide bond formation organic-chemistry.org.
The primary derivatization of 4-ethoxycarbonylbenzenesulfonyl chloride, in the context of the target molecule, is its reaction with piperazine. In this nucleophilic substitution reaction, one of the secondary amine nitrogens of the piperazine ring attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction displaces the chloride leaving group and forms the stable S-N sulfonamide linkage. Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction researchgate.net. The use of excess piperazine can also serve this purpose while driving the reaction to completion.
Advanced Synthetic Strategies and Methodological Innovations
Modern organic synthesis seeks to improve upon classical methods by enhancing efficiency, selectivity, and environmental compatibility. The preparation of this compound and its analogs can benefit from such advanced strategies.
Development of Convergent Synthesis Pathways
A convergent synthesis approach is an efficient strategy for assembling complex molecules. For this compound, the most straightforward convergent pathway involves the separate preparation of two key building blocks followed by their coupling.
Fragment A: 4-ethoxycarbonylbenzenesulfonyl chloride
Fragment B: Piperazine
More advanced convergent strategies include multi-component reactions (MCRs), which allow for the formation of complex products like piperazine derivatives in a single step from three or more starting materials organic-chemistry.org. An efficient four-component approach for synthesizing functionalized piperazines has been developed, which combines commercially available reactants in a one-pot manner, highlighting the potential for atom economy and operational simplicity in generating diverse piperazine scaffolds nih.gov. While not applied directly to the title compound, these methodologies represent the forefront of convergent synthesis for this class of heterocycles organic-chemistry.org.
Exploration of Novel Catalytic Systems for Bond Formation
The formation of the sulfonamide (S-N) bond, traditionally a non-catalytic process, has been a focus of methodological innovation. Novel catalytic systems aim to achieve this transformation under milder conditions with greater efficiency.
Transition-metal catalysis has emerged as a powerful tool. Copper-based catalysts, in particular, have been shown to be effective for the synthesis of N-aryl sulfonamides, offering advantages such as low cost and toxicity jsynthchem.comorganic-chemistry.org. For instance, a ligand-free, copper-catalyzed N-arylation of sulfonamides with arylboronic acids has been successfully performed in water, representing an environmentally benign approach organic-chemistry.org. Another copper-promoted method allows for the N-arylation of sulfonamides using sodium arylsulfinates, proceeding through a desulfatative pathway organic-chemistry.org. Nickel-catalyzed cross-coupling reactions have also been developed for the formation of C-N bonds with sulfonamides, expanding the toolkit available to chemists researchgate.net. Furthermore, iridium complexes have been employed to catalyze the N-alkylation of sulfonamides rsc.org. Electrochemical methods offer a reagent-free alternative, enabling the direct oxidative coupling of amines and thiols to form sulfonamides acs.org.
These catalytic advancements, while demonstrated on a range of substrates, provide a blueprint for developing more efficient and sustainable syntheses of piperazine sulfonamides like this compound.
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, key variables in the coupling of 4-ethoxycarbonylbenzenesulfonyl chloride and piperazine include the choice of solvent, base, reaction temperature, and stoichiometry of reactants.
The careful control of these conditions is necessary to ensure high conversion and to avoid the formation of impurities mdpi.com. For example, the stoichiometry of piperazine is a critical parameter. Using a large excess of piperazine can help to minimize the formation of undesired N,N'-bis-sulfonylated products, although this is not a risk with a mono-sulfonyl chloride. In large-scale syntheses, careful optimization of reactant equivalents is essential for cost-effectiveness mdpi.com. The selection of a suitable base and solvent system can significantly influence reaction rates and yields.
Table 1: Parameters for Optimization of Piperazine Sulfonylation
| Parameter | Options | Potential Impact on Reaction |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene | Influences solubility of reactants and reaction rate. |
| Base | Triethylamine (TEA), Pyridine, Potassium Carbonate (K₂CO₃), Excess Piperazine | Neutralizes HCl byproduct; a weak base may lead to slower reaction, while a strong base can promote side reactions. |
| Temperature | 0 °C to reflux | Affects reaction rate; higher temperatures can increase the rate but may also lead to decomposition or side products. |
| Stoichiometry | 1 to 5 equivalents of piperazine | Using a slight excess of piperazine can drive the reaction to completion. |
This systematic optimization is a key aspect of process chemistry, aiming to develop a robust and scalable synthetic route mdpi.com.
Derivatization and Analog Synthesis from this compound
The structure of this compound features an unsubstituted secondary amine at the N-4 position of the piperazine ring. This functional group serves as a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of a diverse library of analogs.
Modifications at the Piperazine Nitrogen
The secondary amine of the piperazine ring is nucleophilic and can readily participate in various bond-forming reactions.
N-Alkylation: This is one of the most common modifications, typically achieved by reaction with alkyl halides (e.g., bromides or chlorides) in the presence of a base mdpi.comnih.gov. A clear example is the reaction of the related compound, ethyl 4-(piperazin-1-yl)-benzoate, with 2-bromo-4'-chloroacetophenone (B15067) to yield the N-alkylated product prepchem.com. Alternative "green" methods, such as the "borrowing hydrogen" approach, use alcohols as alkylating agents in the presence of transition metal catalysts (e.g., iron or iridium), producing water as the only byproduct rsc.orgionike.com. Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for introducing alkyl groups mdpi.com.
N-Arylation: The introduction of an aryl group at the piperazine nitrogen can be accomplished using modern cross-coupling reactions. Methods include copper-catalyzed reactions with arylboronic acids or transition-metal-free procedures involving silylaryl triflates, which can proceed under mild conditions organic-chemistry.orgnih.gov.
N-Acylation and N-Sulfonylation: The piperazine nitrogen can react with acylating agents like benzoyl chlorides or acid anhydrides to form amides nih.gov. Similarly, reaction with other sulfonyl chlorides can yield bis-sulfonamide derivatives.
Amide Coupling: The piperazine can be coupled with carboxylic acids using standard peptide coupling reagents, such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDCI), to form amide bonds researchgate.net.
Table 2: Examples of Derivatization Reactions at the Piperazine Nitrogen
| Reaction Type | Reagent Class | Product Functional Group |
| N-Alkylation | Alkyl Halides (R-X) | Tertiary Amine |
| Reductive Amination | Aldehydes (R-CHO), NaBH(OAc)₃ | Tertiary Amine |
| N-Arylation | Arylboronic Acids, Cu Catalyst | N-Aryl Piperazine |
| N-Acylation | Acid Chlorides (R-COCl) | Amide |
| Amide Coupling | Carboxylic Acids (R-COOH), EDCI | Amide |
These derivatization strategies enable the systematic modification of the this compound scaffold, facilitating the exploration of structure-activity relationships in various chemical and biological contexts.
Substitutions on the Phenyl Ring
The phenyl ring attached to the piperazine moiety is a common target for substitution to explore structure-activity relationships (SAR). In the context of developing sulfonyl piperazine analogs as inhibitors of enzymes like LpxH, systematic derivatization of the phenyl group is a key strategy. nih.gov Research has shown that introducing specific substituents can significantly enhance biological potency. nih.gov
For instance, building on an analog where the piperazine group is attached to a substituted phenyl ring, the replacement of a hydrogen atom with a chloro substituent at the meta-position was found to significantly enhance inhibitory activity and antibacterial properties. nih.gov This led to further exploration of di-substituted patterns on the phenyl ring. Common substitutions include chloro and trifluoromethyl (CF3) groups, which have been shown to yield compounds with improved potency. nih.gov The synthesis of these analogs typically involves coupling a commercially available or pre-synthesized substituted phenylpiperazine with a suitable sulfonyl chloride. nih.gov
| Starting Phenylpiperazine | Resulting Substitution Pattern | Key Reagents |
| 1-(3,5-Dichlorophenyl)piperazine | 3,5-Dichloro | 1-Acetyl-5-indoline sulfonyl chloride, Et3N |
| 1-(3,5-Bis(trifluoromethyl)phenyl)piperazine | 3,5-Bis(trifluoromethyl) | 1-Acetyl-5-indoline sulfonyl chloride, Et3N |
| 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine | 3-Chloro-5-(trifluoromethyl) | 1H-Indole-5-sulfonyl chloride |
This table illustrates examples of substitutions made on the phenyl ring in analogs related to the sulfonyl-piperazine scaffold. nih.gov
Transformations of the Ester Group
The ethyl ester group of this compound is a reactive site amenable to several chemical transformations. The most common of these is hydrolysis, which converts the ester into the corresponding carboxylic acid. This reaction is typically carried out under acidic or basic conditions. evitachem.com The resulting carboxylic acid provides a new functional handle for further synthetic modifications, such as amide bond formation.
Another potential transformation is amidation, where the ester is converted directly to an amide by reacting with an amine. This creates a diverse library of amide derivatives. Transesterification, the process of exchanging the ethyl group for a different alkyl or aryl group by reacting with another alcohol in the presence of a catalyst, is also a feasible modification.
| Transformation | Reagents | Product Functional Group |
| Hydrolysis | H+ or OH- (e.g., HCl or NaOH) | Carboxylic Acid (-COOH) |
| Amidation | Amine (R-NH2) | Amide (-CONH-R) |
| Transesterification | Alcohol (R-OH), Acid/Base Catalyst | New Ester (-COO-R) |
This table summarizes key chemical transformations of the ethyl ester group.
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography and Solid-State Structural Investigations
Polymorphism Studies of Crystalline Forms
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect in the development of pharmaceutical compounds as different polymorphs can exhibit distinct solubility, stability, and bioavailability. The investigation of polymorphism typically involves techniques such as single-crystal and powder X-ray diffraction (PXRD), thermal analysis (e.g., differential scanning calorimetry - DSC), and vibrational spectroscopy (e.g., Infrared and Raman spectroscopy).
Despite extensive searches, no specific studies detailing the systematic investigation of polymorphism for Ethyl 4-(piperazine-1-sulfonyl)benzoate have been identified in the accessible scientific literature. There are no published reports on the successful crystallization of different polymorphic forms or their characterization. Consequently, data tables summarizing crystallographic parameters, melting points of different polymorphs, or spectroscopic shifts distinguishing between them cannot be provided at this time. The absence of such data precludes a detailed discussion on the potential existence of polymorphs and the thermodynamic or kinetic relationships between them.
Conformational Analysis and Stereochemical Considerations
The conformational flexibility of this compound, particularly concerning the piperazine (B1678402) ring and the orientation of the sulfonylbenzoate group, is expected to influence its interaction with biological targets. Conformational analysis is often performed using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and computational modeling.
While crystal structure data for closely related molecules, such as Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, show the piperazine ring adopting a stable chair conformation, specific experimental or in-depth computational studies on the conformational preferences of this compound are not available. A detailed analysis would require data on torsional angles, bond lengths, and the energy landscape of different conformers. Without a deposited crystal structure in databases like the Cambridge Structural Database (CSD) or published computational studies, a rigorous discussion of its conformational isomers and their relative energies remains speculative.
This compound does not possess any chiral centers, and therefore, it does not exhibit stereoisomerism in the form of enantiomers or diastereomers. The molecule is achiral.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Studies
Quantum chemical studies, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of the molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Ethyl 4-(piperazine-1-sulfonyl)benzoate, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its optimized molecular geometry. researchgate.netmaterialsciencejournal.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which correspond to the molecule's most stable three-dimensional conformation.
The electronic structure properties derived from DFT calculations help in explaining the molecule's reactivity and stability. figshare.com For instance, the distribution of electron density reveals the polar nature of the molecule and highlights regions susceptible to chemical reactions. The calculated vibrational frequencies from these studies can be correlated with experimental spectroscopic data (e.g., FT-IR) to confirm the structural integrity of the synthesized compound. researchgate.net
Table 1: Representative Optimized Geometric Parameters from DFT Calculations
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | S-O (Sulfonyl) | ~1.43 Å |
| S-N (Sulfonamide) | ~1.65 Å | |
| C=O (Ester) | ~1.21 Å | |
| Bond Angle | O-S-O | ~120° |
| C-S-N | ~107° | |
| Dihedral Angle | C-S-N-C (Piperazine) | Varies with conformation |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, characterizing it as a nucleophile, while the LUMO signifies its ability to accept electrons, indicating its electrophilic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized on the electron-rich piperazine (B1678402) and benzoate (B1203000) rings, while the LUMO is often distributed over the sulfonyl group and the aromatic system, indicating the likely pathways for electronic transitions. nih.gov
Table 2: Typical FMO Energy Values for Aryl Sulfonyl Piperazine Derivatives
| Parameter | Energy (eV) | Implication |
| EHOMO | -6.5 to -7.5 | Electron-donating capability |
| ELUMO | -1.0 to -2.0 | Electron-accepting capability |
| Energy Gap (ΔE) | ~5.0 to 5.5 | High kinetic stability |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is used to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded: red indicates regions of high electron density (negative electrostatic potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack. Green areas represent neutral potential.
For this compound, MEP maps typically show negative potential localized around the oxygen atoms of the sulfonyl and carboxyl groups, making them primary sites for interacting with electrophiles. researchgate.netresearchgate.net Conversely, positive potential is generally found around the hydrogen atoms, particularly those on the piperazine ring. researchgate.net
Topological analysis provides a deeper understanding of chemical bonding and non-covalent interactions.
Reduced Density Gradient (RDG): This method is used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its gradient. researchgate.netresearchgate.net
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses provide a quantitative measure of electron localization in the molecular space. researchgate.netresearchgate.net These methods help in distinguishing core electrons, covalent bonds, and lone pairs. The resulting maps show regions of high electron localization (covalent bonds and lone pairs) and delocalization, offering a detailed picture of the bonding landscape within this compound. researchgate.net
Molecular Dynamics Simulations
While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations are employed to study the time-dependent behavior and conformational flexibility of molecules.
Molecular dynamics simulations can be used to explore the conformational landscape of this compound by simulating its atomic motions over time. researchgate.net A key area of interest is the dynamics of the piperazine ring, which is known to adopt a stable chair conformation. nih.govresearchgate.net MD simulations can reveal the energy barriers and timescales for transitions between different chair, boat, or twist-boat conformations.
Furthermore, these simulations can investigate the rotational freedom around the single bonds connecting the functional groups: the ethyl benzoate moiety, the sulfonyl bridge, and the piperazine ring. This analysis helps to understand how the molecule might adapt its shape to interact with other molecules, which is crucial for its potential applications.
Simulation of Solvent Interactions and Solvation Effects
The interaction of this compound with various solvents is a critical factor influencing its chemical behavior, including reactivity and solubility. Computational simulations, such as Molecular Dynamics (MD) or Monte Carlo (MC) methods, are powerful tools to model these interactions at an atomic level. These simulations can predict the solvation free energy, radial distribution functions, and the specific arrangement of solvent molecules around the solute.
Molecular Modeling and Docking Studies
Molecular modeling and docking are instrumental in predicting how a ligand might interact with a biological target. These computational techniques are foundational in drug discovery and design.
Computational Prediction of Interactions with Model Biological Macromolecules
Molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of a protein. This is achieved by computationally placing the ligand into the binding site of a macromolecule and scoring the different poses based on a scoring function that estimates the binding energy.
Given the structural motifs present in this compound, such as the sulfonamide and piperazine rings, it could be hypothesized to interact with a range of biological targets. For instance, many drugs containing a sulfonamide group are known to target carbonic anhydrases or act as antibacterial agents by inhibiting dihydropteroate (B1496061) synthase. The piperazine moiety is a common scaffold in compounds targeting central nervous system receptors.
While general docking studies have been performed on numerous piperazine and sulfonamide derivatives, specific computational predictions of this compound's interactions with model biological macromolecules have not been reported in the accessible scientific literature. mdpi.comresearchgate.net
Ligand-Based and Structure-Based Design Principles for Derivative Research
The design of new derivatives of this compound can be guided by both ligand-based and structure-based approaches.
Ligand-Based Design: In the absence of a known 3D structure of a biological target, this approach relies on the knowledge of other molecules that bind to the target of interest. Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, is a key technique. For this compound, a pharmacophore model could be built based on the key features of the molecule, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
Structure-Based Design: When the 3D structure of the target macromolecule is known, this method allows for the rational design of new ligands that can fit into the binding site with high affinity and specificity. This might involve modifying the parent compound to improve interactions, such as adding a functional group to form a new hydrogen bond or increasing hydrophobic contact.
Specific research outlining the application of these design principles for the development of this compound derivatives is currently unavailable.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.
Computational Parameters for Correlating Structure with Research Outcomes
To build a QSAR or QSPR model for derivatives of this compound, a range of computational parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies).
Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area (PSA).
A hypothetical data table of computational parameters for a series of this compound derivatives is presented below. It is important to note that this table is illustrative, as specific experimental data and corresponding QSAR/QSPR studies for this compound series are not currently published. mdpi.comnih.gov
Hypothetical Computational Parameters for QSAR/QSPR Studies of this compound Derivatives
| Derivative | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| Parent Compound | 298.36 | 1.5 | 75.2 | 1 | 5 |
| Derivative A | 312.39 | 1.8 | 75.2 | 1 | 5 |
| Derivative B | 328.36 | 1.3 | 84.4 | 2 | 6 |
| Derivative C | 284.33 | 1.2 | 75.2 | 1 | 5 |
Predictive Modeling for Novel Derivative Design
Once a statistically significant QSAR or QSPR model is developed, it can be used to predict the activity or property of novel, yet-to-be-synthesized derivatives. This predictive power is a cornerstone of rational drug design, as it allows researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties, thereby saving time and resources.
The process typically involves generating a virtual library of derivatives of this compound and then using the established QSAR/QSPR model to estimate their biological activity or properties. The most promising candidates identified through this virtual screening can then be synthesized and tested experimentally. As with other areas of computational study for this specific compound, published examples of predictive modeling for the design of its novel derivatives are not available.
Research Applications in Specific Fields
Medicinal Chemistry Research and Drug Discovery Principles
The unique structure of Ethyl 4-(piperazine-1-sulfonyl)benzoate, which incorporates a benzoate (B1203000), a sulfonamide, and a piperazine (B1678402) ring, makes it a compound of significant interest in medicinal chemistry. The piperazine ring, in particular, is considered a "privileged scaffold" as it is a common feature in many biologically active compounds. researchgate.netresearchgate.net This heterocycle can influence the physicochemical properties of a molecule, such as its solubility and basicity, and enhance its pharmacokinetic profile and biological activity. ijbpas.com
This compound serves as a crucial starting material or intermediate in the synthesis of more complex pharmaceutical agents. chemimpex.com The piperazine moiety is known to enhance bioactivity, making derivatives of this compound valuable for targeting a range of biological systems. chemimpex.com Researchers utilize this scaffold to create libraries of novel compounds by modifying different parts of the molecule. Slight alterations in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities, allowing for the fine-tuning of a compound's properties. researchgate.net The sulfonylpiperazine group is also recognized for its role in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways. ontosight.ai
Research into derivatives of this compound focuses on elucidating their molecular mechanisms of action. A primary area of investigation is enzyme inhibition. researchgate.net For instance, derivatives containing the 1-arylsulfonyl-4-phenylpiperazine core have been studied for their inhibitory effects on enzymes like α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netresearchgate.net
Molecular docking and enzyme kinetics studies have provided insights into how these molecules interact with their targets. It has been shown that some piperazine derivatives can bind to allosteric sites near the enzyme's active site, rather than directly competing with the natural substrate. researchgate.net These interactions are often stabilized by a combination of hydrophobic and polar contacts. researchgate.net The sulfonyl group, in particular, may contribute to the antimicrobial properties of certain derivatives, suggesting another avenue for its mechanism of action. ontosight.ai
The arylpiperazine scaffold, a key component of the title compound's structure, is a versatile template for designing ligands that target G-protein coupled receptors (GPCRs), especially aminergic receptors like serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov This makes it a valuable tool in neuroscience research for developing treatments for conditions such as psychosis and autism spectrum disorder. nih.gov
Furthermore, the synthesis of novel derivatives has led to the discovery of potent enzyme inhibitors. Hybrid molecules combining benzene (B151609) sulfonamide and piperazine structures have been investigated for their ability to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, tyrosinase, and α-glucosidase. nih.gov The design process often involves creating a series of related compounds to establish a structure-activity relationship (SAR), which helps in identifying the key molecular features responsible for biological activity. nih.gov For example, studies on arylalkylsulfonyl piperazine derivatives have identified compounds with high affinity and selectivity for sigma receptors, which are involved in various cellular functions. nih.gov
Table 1: Enzyme Inhibition by Benzene Sulfonamide-Piperazine Derivatives This table presents the inhibitory concentration (IC50) values for selected enzymes.
| Compound ID | Target Enzyme | IC50 (mM) |
|---|---|---|
| Compound 5 | Acetylcholinesterase (AChE) | 1.003 |
| Compound 2 | Butyrylcholinesterase (BChE) | 1.008 |
| Compound 5 | Butyrylcholinesterase (BChE) | 1.008 |
| Compound 4 | Tyrosinase | 1.19 |
Data sourced from a study on benzene sulfonamide-piperazine hybrids. nih.gov
A significant area of research for piperazine-containing compounds is their potential as antimicrobial agents. ijbpas.com Derivatives synthesized from piperazine scaffolds have demonstrated a broad spectrum of activity against various pathogens. researchgate.netresearchgate.netresearchgate.net
Numerous studies have screened these compounds against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netmdpi.com For example, synthesized piperazine derivatives have been tested against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with some showing significant antibacterial properties. researchgate.netresearchgate.net Similarly, antifungal activity has been observed against species like Candida albicans and Aspergillus niger. researchgate.net The development of novel indole-piperazine derivatives has yielded compounds with superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to existing antibiotics like gentamicin. nih.gov
Table 2: Antimicrobial Screening of Piperazine Derivatives This table shows the minimum inhibitory concentration (MIC) for selected derivatives against various microbial strains.
| Organism | Derivative 4 (MIC µg/mL) | Derivative 6c (MIC µg/mL) | Derivative 6d (MIC µg/mL) | Gentamycin (MIC µg/mL) |
|---|---|---|---|---|
| S. aureus | 16 | 16 | 16 | 32 |
| B. subtilis | 32 | 32 | 16 | 32 |
Data adapted from a study on N,N′-disubstituted piperazines. mdpi.com
The evaluation of compounds derived from this compound relies heavily on in vitro research systems. These experimental setups are crucial for characterizing the interactions between the synthesized molecules and their biological targets. ontosight.ai Receptor binding assays are commonly employed to determine the affinity and selectivity of new ligands for specific receptors, such as serotonin, dopamine, or sigma receptors. nih.govnih.gov
Enzyme inhibition assays are used to quantify the potency of compounds as inhibitors of specific enzymes, yielding data such as IC50 values. researchgate.netnih.govresearchgate.net These experimental results are often complemented by computational methods like molecular docking. researchgate.netnih.gov Docking studies provide a theoretical model of how the ligand binds to the active or allosteric site of a protein, helping to rationalize the observed biological activity and guide the design of more potent molecules. researchgate.netresearchgate.net
Agrochemical Research
The applications of piperazine-based compounds extend beyond medicine into the field of agrochemicals. The structural features that make these molecules effective in biological systems in humans can also be harnessed for agricultural purposes. A closely related compound, Ethyl 4-(1-piperazinyl)benzoate, is utilized in the formulation of agrochemicals designed for pest control. chemimpex.com The goal in this field is to develop substances that are effective against target pests while minimizing toxicity to non-target organisms and the environment, making them safer for agricultural use. chemimpex.com While specific research on this compound in this area is not extensively documented, the known utility of its structural analogs suggests potential for its derivatives in developing new agrochemical agents.
Development of Novel Formulations for Crop Protection Research
In the field of crop protection, the development of stable and effective formulations is critical. The physical and chemical properties of a compound like this compound are key determinants in how it can be formulated for experimental use. Research in this area would focus on creating formulations such as wettable powders (WP), granules (GR), or suspension concentrates. made-in-china.com The goal is to ensure the compound remains stable and can be applied uniformly in controlled research settings to evaluate its potential effects. ilo.org
Investigation of Selective Biological Activity against Pests in Research Models
The sulfonamide group is a well-known pharmacophore in various bioactive compounds, including some herbicides. This structural feature provides a rationale for investigating this compound for potential herbicidal or pesticidal activity. Research models would be employed to screen the compound for selective biological effects, determining if it can inhibit the growth of specific weeds or act against certain pests without harming the desired crops. Such investigations are foundational in the discovery of new active ingredients for agriculture.
Materials Science Research
This compound has been identified as a valuable component in materials science, particularly as a monomer or building block for creating advanced polymers with specialized properties. bldpharm.com
Applications in Polymer Science and Coating Development Research
The compound is explicitly categorized as a "Polymer Science Material Building Block" and an "Organic monomer of COF" (Covalent Organic Frameworks). bldpharm.com COFs are a class of porous, crystalline polymers constructed from organic monomers linked by strong covalent bonds. mdpi.com Due to their high stability, large surface area, and tunable porosity, COFs are researched for a multitude of applications, including catalysis, molecular separation, and energy storage. mdpi.com As a monomer, this compound can be used to synthesize these complex polymeric structures. The resulting COFs can, in turn, be investigated for creating specialized, high-performance coatings.
Role as a Structural Motif in Advanced Material Design
In the design of advanced materials, the geometry and chemical nature of the building blocks are paramount. This compound serves as a well-defined structural motif, providing a specific shape and connectivity for constructing larger, ordered networks. Its structure consists of a rigid sulfonylbenzoate component and a piperazine ring, which typically adopts a stable "chair" conformation. nih.gov The dihedral angle, or the spatial orientation between the benzene and piperazine rings, is a critical parameter in predicting the final three-dimensional structure of the resulting polymer. nih.gov This predictability makes the compound a useful motif for the rational design of Covalent Organic Frameworks and other advanced materials where precise control over the microscopic structure is essential. mdpi.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
Review of Patent Literature for Research Advancement
Analysis of Synthetic Routes Described in Patents
While a specific patent detailing the synthesis of Ethyl 4-(piperazine-1-sulfonyl)benzoate was not identified in the reviewed literature, a plausible and efficient synthetic route can be constructed based on well-established methods for the preparation of N-arylsulfonylpiperazine derivatives described in numerous patents. The general strategy involves the reaction of a suitably substituted arylsulfonyl chloride with piperazine (B1678402) or a piperazine derivative.
One common approach involves the reaction of piperazine with an aryl sulfonyl halide. A United States patent describes a method for preparing N-substituted piperazines by reacting piperazine with reagents such as acyl halides and aryl sulfonyl halides in the presence of a suitable solvent. googleapis.com This general method can be adapted for the synthesis of the target compound.
A proposed synthetic pathway would likely involve the following key steps:
Preparation of 4-ethoxycarbonylbenzenesulfonyl chloride: This starting material can be synthesized from ethyl benzoate (B1203000) through chlorosulfonation.
Reaction with piperazine: The 4-ethoxycarbonylbenzenesulfonyl chloride would then be reacted with an excess of piperazine. The use of excess piperazine helps to minimize the formation of the disubstituted by-product. This reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
An alternative approach could involve the use of a protected piperazine, such as N-Boc-piperazine, to ensure monosulfonylation. The Boc-protected intermediate would then be deprotected to yield the desired product. The synthesis of various piperazine-containing drugs often utilizes N-Boc-piperazine to control reactivity and achieve selective substitution. mdpi.com
The patent literature also discloses various methods for the synthesis of related piperazine derivatives, which could be adapted for the synthesis of this compound. For instance, a Chinese patent describes a process for synthesizing N-ethyl piperazine by reacting ethanol (B145695) and piperazine over a catalyst, highlighting alternative methods for piperazine modification. google.com While not directly applicable to the sulfonylbenzoate derivative, it showcases the breadth of synthetic strategies available for modifying the piperazine core.
Identification of Novel Derivatives and Proposed Research Applications from Patent Filings
The patent literature is a valuable resource for identifying novel chemical scaffolds and derivatives with potential therapeutic applications. A review of patents related to piperazine-containing compounds reveals a wide array of derivatives with diverse biological activities, suggesting potential avenues for the development of novel compounds based on the this compound scaffold.
Patents frequently describe the synthesis and application of piperazine derivatives in the treatment of central nervous system (CNS) disorders. googleapis.comnih.gov For example, arylpiperazinyl-ethylheterocyclic compounds have been disclosed for their use in treating psychiatric disorders. googleapis.com This suggests that modifications of the ethyl benzoate moiety or the piperazine ring of this compound could lead to novel CNS-active agents.
Furthermore, piperazine derivatives have been patented as D3/D2 receptor antagonists, indicating their potential in the treatment of conditions that require modulation of dopamine (B1211576) receptors. google.com The core structure of this compound could serve as a starting point for the design of new dopamine receptor modulators.
The piperazine moiety is a common feature in a variety of therapeutic agents, including those for treating mental disorders. google.com The flexibility of the piperazine ring allows for the introduction of various substituents to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. nih.gov For instance, the substitution on the second nitrogen of the piperazine ring is a common strategy to develop new drug candidates. mdpi.com
Based on the patent literature, several novel derivatives of this compound can be proposed for future research:
Derivatives with modified ester groups: The ethyl ester could be replaced with other alkyl or aryl esters to investigate the impact on activity and metabolic stability.
Derivatives with substitutions on the benzene (B151609) ring: Introduction of substituents such as halogens, alkyl, or alkoxy groups on the benzene ring could influence the electronic properties and binding affinity of the molecule.
Derivatives with substitutions on the piperazine ring: Alkylation or acylation of the second nitrogen of the piperazine ring could lead to compounds with altered pharmacological profiles. For example, the introduction of a second aryl or heteroaryl group could be explored, a strategy seen in many approved drugs. mdpi.com
The proposed research applications for these novel derivatives could span a wide range of therapeutic areas, including but not limited to CNS disorders, oncology, and infectious diseases, reflecting the versatility of the piperazine scaffold in drug discovery. nih.gov
Q & A
Q. Conflicting biological activity data—how to address?
- Answer : Differences in assay conditions (e.g., cell lines, incubation times) can skew results. Standardize protocols:
- Positive Controls : Use known DGAT1 inhibitors (e.g., AZD7687) for comparison.
- Dose-Response Curves : Calculate IC values across multiple replicates.
- Off-Target Screening : Rule out non-specific binding via kinase profiling panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
